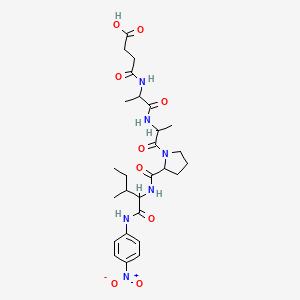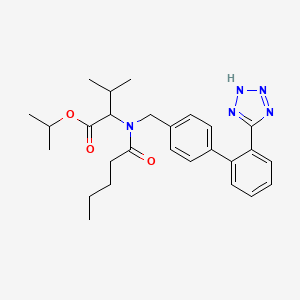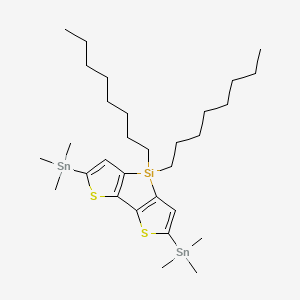
Hydroxy Pioglitazone (M-VII) b-D-Glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydroxy Pioglitazone (M-VII) b-D-Glucuronide is a metabolite of Pioglitazone, a drug commonly used to treat type 2 diabetes. This compound is characterized by its molecular formula C25H28N2O10S and a molecular weight of 548.56 . It is primarily used in research settings to study the pharmacokinetics and metabolism of Pioglitazone .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy Pioglitazone (M-VII) b-D-Glucuronide typically involves the glucuronidation of Hydroxy Pioglitazone. This process can be carried out using various glucuronidation agents under specific reaction conditions. The exact synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves large-scale glucuronidation processes. These processes are optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
化学反応の分析
Types of Reactions
Hydroxy Pioglitazone (M-VII) b-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may yield reduced forms of the compound .
科学的研究の応用
Hydroxy Pioglitazone (M-VII) b-D-Glucuronide has several scientific research applications, including:
Chemistry: Used to study the chemical properties and reactions of glucuronidated metabolites.
Biology: Used in studies involving the metabolism and pharmacokinetics of Pioglitazone.
Medicine: Used in research to understand the metabolic pathways and effects of Pioglitazone in the human body.
作用機序
The mechanism of action of Hydroxy Pioglitazone (M-VII) b-D-Glucuronide involves its role as a metabolite of Pioglitazone. It is formed through the glucuronidation of Hydroxy Pioglitazone, a process that enhances the solubility and excretion of the parent drug. The molecular targets and pathways involved include various enzymes responsible for glucuronidation, such as UDP-glucuronosyltransferases .
類似化合物との比較
Similar Compounds
Pioglitazone: The parent drug from which Hydroxy Pioglitazone (M-VII) b-D-Glucuronide is derived.
Hydroxy Pioglitazone: The intermediate metabolite that undergoes glucuronidation to form this compound.
Uniqueness
This compound is unique due to its specific glucuronidation, which distinguishes it from other metabolites of Pioglitazone. This glucuronidation enhances its solubility and facilitates its excretion, making it an important compound for studying the pharmacokinetics and metabolism of Pioglitazone .
特性
分子式 |
C25H28N2O10S |
|---|---|
分子量 |
548.6 g/mol |
IUPAC名 |
6-[2-[6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl]pyridin-3-yl]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H28N2O10S/c28-18-19(29)21(23(32)33)37-24(20(18)30)36-9-7-14-1-4-15(26-12-14)8-10-35-16-5-2-13(3-6-16)11-17-22(31)27-25(34)38-17/h1-6,12,17-21,24,28-30H,7-11H2,(H,32,33)(H,27,31,34) |
InChIキー |
XFRAGOPCVGUPPM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CC2C(=O)NC(=O)S2)OCCC3=NC=C(C=C3)CCOC4C(C(C(C(O4)C(=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



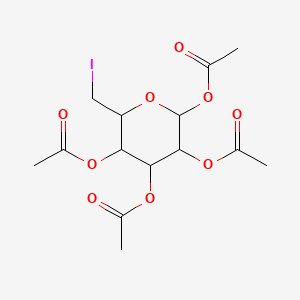
![2-[(4-Fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)-5-hydroxypentanoic acid](/img/structure/B12101695.png)
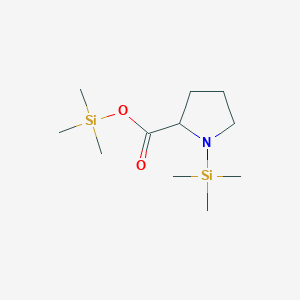
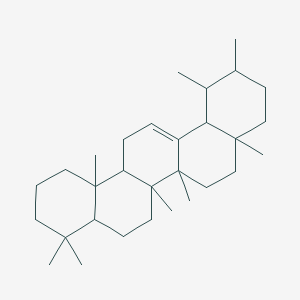

amino}-3-methylbutanoic acid](/img/structure/B12101718.png)
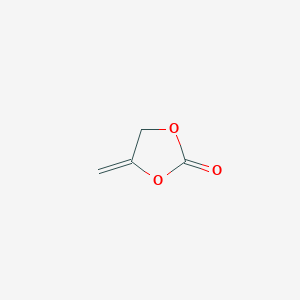
![Rac-(1R,2S,3R,4S)-3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12101739.png)
